H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH

Description

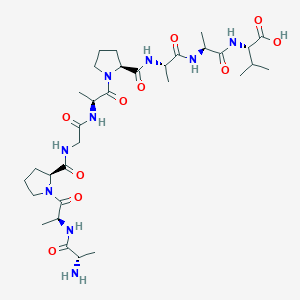

Structure

2D Structure

Properties

CAS No. |

651327-48-9 |

|---|---|

Molecular Formula |

C32H53N9O10 |

Molecular Weight |

723.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C32H53N9O10/c1-15(2)24(32(50)51)39-27(45)18(5)36-26(44)17(4)37-29(47)22-11-9-13-41(22)30(48)19(6)35-23(42)14-34-28(46)21-10-8-12-40(21)31(49)20(7)38-25(43)16(3)33/h15-22,24H,8-14,33H2,1-7H3,(H,34,46)(H,35,42)(H,36,44)(H,37,47)(H,38,43)(H,39,45)(H,50,51)/t16-,17-,18-,19-,20-,21-,22-,24-/m0/s1 |

InChI Key |

ZSNOLAVYSANPFJ-PECBSXJSSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Strategies for H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh

The synthesis of this nonapeptide, characterized by its repeating Alanine (B10760859) and Proline residues, presents unique challenges, including potential for peptide chain aggregation and difficult coupling steps. The primary methods employed to construct such peptide backbones are Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis, and enzymatic synthesis. creative-peptides.comrsc.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is a cornerstone of peptide synthesis, where the peptide chain is assembled stepwise while anchored to an insoluble polymer support. luxembourg-bio.com This method's key advantage is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com For a nonapeptide like H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common approach. journals.co.za The synthesis begins from the C-terminus by attaching the first amino acid, Valine, to a suitable resin. scispace.com Subsequent amino acids are then added sequentially through cycles of Nα-Fmoc group deprotection (typically with piperidine) and coupling of the next Fmoc-protected amino acid. journals.co.za

Optimization of Coupling Efficiencies and Protecting Group Schemes

The efficiency of SPPS is highly dependent on the completeness of the coupling and deprotection reactions in each cycle. iris-biotech.de The specific sequence of this compound, with its two Proline residues and Ala-Ala segments, requires careful optimization to prevent the formation of deletion sequences and other impurities. biotage.com

Coupling Reagents: The formation of the amide bond is facilitated by activating the carboxylic acid of the incoming amino acid. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used, but for a sequence prone to aggregation and steric hindrance (especially at Proline residues), more efficient aminium/uronium-based coupling reagents are preferred. Reagents such as HBTU, HATU, and HCTU are highly reactive and can improve coupling efficiency, particularly for sterically hindered amino acids. gyrosproteintechnologies.com The addition of a base like N,N-diisopropylethylamine (DIPEA) is also standard practice. iris-biotech.de Given the presence of Proline, which is a secondary amine, and repeating Alanine residues, strategies like "double coupling" (repeating the coupling step for the amino acid following Proline) or using elevated temperatures can be employed to ensure the reaction goes to completion. biotage.com

Aggregation Management: Sequences with repeating hydrophobic residues like Alanine can form stable secondary structures on the resin, leading to incomplete reactions. To disrupt this aggregation, specialized techniques can be applied. These include using chaotropic salts, employing solvents known to disrupt hydrogen bonding like N,N-dimethylformamide (DMF), or incorporating pseudoproline dipeptides at specific points in the sequence to temporarily introduce a "kink" in the peptide backbone. luxembourg-bio.com

Interactive Table: Common Coupling Reagents in SPPS

| Reagent | Full Name | Class | Key Features |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High efficiency, commonly used. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very high reactivity, effective for difficult couplings. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Similar to HBTU but often with faster reaction kinetics. gyrosproteintechnologies.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide/Additive | A classic combination, effective and cost-efficient but can be slower. researchgate.net |

Cleavage and Purification Methodologies for Nonapeptides

Once the full nonapeptide sequence is assembled on the solid support, it must be cleaved from the resin and all protecting groups removed. For the Fmoc/tBu strategy, this is typically achieved in a single step using a strong acid. thermofisher.com

Cleavage: A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, mixed with "scavengers". thermofisher.com Scavengers, such as water, triisopropylsilane (B1312306) (TIPS), and dithiothreitol (B142953) (DTT), are crucial for quenching reactive cationic species that are generated during the cleavage of protecting groups and can otherwise cause unwanted side reactions with sensitive amino acid residues. thermofisher.com Even though this specific peptide lacks highly sensitive residues like Tryptophan or Cysteine, the use of scavengers is standard practice to ensure high purity. sigmaaldrich.com The cleavage reaction usually proceeds for 2-4 hours at room temperature. thermofisher.com

Purification: After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, washed several times to remove scavengers and cleavage byproducts, and then dried. peptide.com The resulting crude product is rarely pure enough for direct use and requires further purification. The standard and most effective method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used, with a gradient of water and acetonitrile (B52724) (ACN), both containing a small amount of TFA (around 0.1%) to improve peak shape and resolution. peptide.com Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to yield the final product as a white, fluffy powder.

Solution-Phase Peptide Synthesis Approaches for Segment Coupling

Solution-phase peptide synthesis (LPPS), while more labor-intensive than SPPS, offers significant advantages for large-scale production and allows for the purification of intermediate fragments, which can lead to a higher purity final product. ambiopharm.combachem.com For a nonapeptide, a convergent fragment-based strategy is often employed. This involves synthesizing smaller peptide fragments separately and then coupling them together in solution. bachem.com

For this compound, a plausible strategy would be a [4+5] segment coupling. For example, the N-terminal tetrapeptide (H-Ala-Ala-Pro-Gly-OH) and the C-terminal pentapeptide (H-Ala-Pro-Ala-Ala-Val-OH) could be synthesized independently. In this approach, one fragment is prepared with a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester) and the other with a protected N-terminus (e.g., with a Boc or Cbz group). libretexts.org The carboxyl group of one fragment is then activated (using reagents like DCC or TBTU) and reacted with the free amino group of the other fragment. nih.govyoutube.com A final deprotection step yields the target nonapeptide. This method minimizes the risk of racemization, a common side reaction in fragment coupling, especially if the C-terminal amino acid of the activated fragment is Glycine (B1666218) or Proline.

Enzymatic Synthesis and Biocatalytic Routes to Peptide Bond Formation

Enzymatic peptide synthesis is an emerging "green" alternative to traditional chemical methods. nih.gov This approach utilizes enzymes, such as proteases (e.g., papain, chymotrypsin), to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govacs.org This method is highly stereospecific, eliminating the risk of racemization, and avoids the use of harsh reagents and extensive protecting group chemistry. nih.gov

The synthesis can proceed in a stepwise manner or through the enzymatic coupling of chemically synthesized fragments (a chemoenzymatic approach). acs.org For the target nonapeptide, specific proteases could potentially be used to ligate smaller fragments. However, the development of an entirely enzymatic route is challenging due to the limited substrate specificity of many enzymes and the need for carefully optimized reaction conditions (pH, temperature, solvent) to favor synthesis over hydrolysis. nih.gov Despite these challenges, enzymatic methods are of growing interest for their environmental benefits and potential cost-effectiveness, particularly in large-scale applications. acs.orgcreative-peptides.com

Comparative Analysis of Synthesis Yields and Purity Profiles

The choice of synthetic strategy significantly impacts the final yield and purity of this compound. Each method presents a distinct profile of advantages and limitations.

Solution-Phase Peptide Synthesis (LPPS): LPPS is highly scalable and often more economical for large-scale manufacturing as it can use fewer excess reagents compared to SPPS. ambiopharm.com The ability to purify intermediate fragments can result in a very high-purity final product. bachem.com However, the process is significantly more time-consuming and requires more complex purification steps like extraction and crystallization for intermediates. americanpeptidesociety.org Yields can be higher than SPPS, especially when optimized for industrial production.

Enzymatic Synthesis: This method excels in stereoselectivity, yielding products free of racemization. nih.gov It is an environmentally friendly process operating under mild conditions. nih.gov However, yields can be highly variable and depend heavily on the enzyme's specificity for the particular peptide sequence and the optimization of reaction conditions to prevent hydrolysis of the product. nih.gov It is often best suited for specific coupling steps within a larger hybrid strategy. acs.org

Interactive Table: Comparison of Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |

| Speed | Fast, especially for short to medium peptides. americanpeptidesociety.org | Slow, labor-intensive. americanpeptidesociety.org | Variable, can be slow. |

| Scalability | Good for lab-scale; large-scale is possible but can be costly. rsc.org | Excellent for large-scale industrial production. americanpeptidesociety.org | Potentially scalable and cost-effective. acs.org |

| Purity | Crude purity can be variable; high purity achieved after HPLC. rsc.org | High final purity due to intermediate purification. bachem.com | High stereochemical purity; free of racemization. nih.gov |

| Yield | Moderate, decreases with peptide length and difficulty. iris-biotech.de | Potentially high, especially on a large scale. americanpeptidesociety.org | Highly variable, dependent on enzyme and conditions. nih.gov |

| Automation | Easily automated. americanpeptidesociety.org | Difficult to automate. | Possible but less common. |

| Environmental Impact | High solvent and reagent use. rsc.org | Reduced excess reagent use but still solvent-intensive. ambiopharm.com | "Green" chemistry, mild aqueous conditions. nih.gov |

Conformational Landscape and Structural Characterization of H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh

Spectroscopic Analysis of Secondary Structure Propensities

Spectroscopic methods are pivotal in elucidating the secondary structure of peptides in solution. For H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH, a combination of techniques provides insights into its dynamic conformational ensemble.

Circular Dichroism (CD) Spectroscopy for Helical and Sheet Content Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides. The far-UV CD spectrum of a peptide provides characteristic signatures for α-helices, β-sheets, and random coil structures. An α-helix typically displays strong negative bands around 222 nm and 208 nm, with a positive band near 193 nm. In contrast, β-sheets show a negative band around 218 nm and a positive band near 195 nm. A random coil or disordered structure is characterized by a strong negative band below 200 nm. txst.edu

For the peptide this compound, the high content of alanine (B10760859), a known helix-forming residue, might suggest a propensity for helical structures. nih.gov However, the presence of two proline residues and a glycine (B1666218) residue, which are considered helix breakers, would likely disrupt any continuous helical formation. wikipedia.org The proline residues introduce kinks in the peptide backbone, while glycine's conformational flexibility can lead to a more disordered state. quora.com Therefore, the CD spectrum for this peptide is expected to be indicative of a predominantly random coil or disordered conformation, possibly with some minor helical character suggested by a weak negative ellipticity around 222 nm. Studies on alanine-rich peptides have shown that their secondary structure is highly dependent on the solvent and peptide concentration. nih.govresearchgate.net

Table 1: Typical Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

This table presents generalized data; actual peak positions and intensities can vary based on the specific peptide sequence, solvent, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information on peptide conformation. Key NMR parameters used to define structure include chemical shifts (¹H and ¹³C), nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings).

The ¹H and ¹³C chemical shifts of backbone atoms, particularly Cα and Cβ, are sensitive to the local secondary structure. nih.gov For α-helical conformations, Cα chemical shifts tend to be shifted downfield (higher ppm) relative to random coil values, while Cβ shifts are shifted upfield (lower ppm). Conversely, β-sheet structures show upfield Cα shifts and downfield Cβ shifts. Analysis of the chemical shifts for the alanine and valine residues in this compound would reveal any localized regions of helical or extended structure.

The presence of two proline residues introduces distinct NMR signatures. Proline's unique cyclic structure restricts its backbone dihedral angle (φ) and leads to the possibility of cis-trans isomerization about the peptide bond preceding it (Ala-Pro bonds in this case). nih.govacs.org These two isomers interconvert slowly on the NMR timescale, often resulting in two distinct sets of NMR signals for residues near the proline. biorxiv.org The ¹³C chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the isomerization state. Furthermore, proline's imino nitrogen lacks a proton, which is a key feature in heteronuclear NMR experiments. nih.gov

NOE data can establish through-space proximities between protons, which is crucial for determining the three-dimensional fold. For instance, the presence of dNN(i, i+1) NOEs suggests an extended conformation, while dαN(i, i+3) or dαβ(i, i+3) NOEs are characteristic of turns or helical structures. J-coupling constants, such as ³J(HN,Hα), can be used to estimate backbone dihedral φ angles via the Karplus equation, providing further constraints on the backbone conformation. pnas.org

Table 2: Expected ¹³C Chemical Shift Deviations from Random Coil for Different Secondary Structures

| Atom | α-Helix (ppm) | β-Sheet (ppm) |

|---|---|---|

| Cα | +2.5 to +4.0 | -1.0 to -2.0 |

| Cβ | -0.5 to -1.5 | +1.5 to +2.5 |

Values represent typical deviations from established random coil chemical shifts for each amino acid.

Infrared (IR) Spectroscopy for Hydrogen Bonding Patterns and Conformational States

Infrared (IR) spectroscopy, particularly in the amide I region (1600–1700 cm⁻¹), is highly sensitive to the peptide backbone conformation and hydrogen-bonding patterns. proquest.com The amide I band arises primarily from the C=O stretching vibrations of the peptide bonds. The frequency of this band is diagnostic of the secondary structure.

α-Helices: ~1650–1658 cm⁻¹

β-Sheets: ~1620–1640 cm⁻¹ (strong) and a weaker band around 1685 cm⁻¹

β-Turns: ~1660–1685 cm⁻¹

Random Coil/Disordered: ~1640–1650 cm⁻¹

Given the composition of this compound, the IR spectrum would likely show a broad amide I band centered around 1645 cm⁻¹, characteristic of a disordered structure. nih.gov The potential for some helical content from the alanine-rich segments might contribute a shoulder around 1655 cm⁻¹. The proline residues, by inducing turns, could also contribute to absorption in the 1660-1685 cm⁻¹ range. Advanced techniques like two-dimensional IR (2D IR) spectroscopy could further resolve these overlapping contributions and provide information on the dynamics of hydrogen bond formation and dissociation. acs.orgnih.gov

Structural Determinants of Conformational Preferences

Role of Multiple Alanine Residues in α-Helix Formation and Propensity

Alanine is recognized as having one of the highest intrinsic propensities for forming α-helices among the 20 common amino acids. nih.govnih.gov This high propensity is attributed to several factors:

Small Side Chain: The methyl side chain of alanine is small and does not sterically hinder the formation of a tightly packed helical structure. jpt.com

Conformational Entropy: Upon folding into a helix, the alanine side chain loses minimal conformational entropy compared to amino acids with larger, more flexible side chains. pnas.org

Backbone Stabilization: The formation of peptide hydrogen bonds in the helical backbone can largely compensate for the entropic cost of fixing the backbone conformation for alanine. nih.gov

Studies on "host-guest" peptides, where different amino acids are substituted into an alanine-rich sequence, have consistently demonstrated alanine's stabilizing effect on helices. nih.govpnas.orgpnas.org The presence of five alanine residues in the this compound sequence provides a strong driving force for sampling helical conformations, at least in the segments devoid of proline and glycine (e.g., the N-terminal Ala-Ala and the C-terminal Ala-Ala-Val).

Table 3: Relative α-Helix Propensities of Selected Amino Acids

| Amino Acid | Three-Letter Code | Δ(ΔG) (kcal/mol) | Helix Propensity |

|---|---|---|---|

| Alanine | Ala | 0 | High |

| Leucine | Leu | 0.21 | High |

| Valine | Val | 0.61 | Moderate |

| Glycine | Gly | 1.00 | Low |

Δ(ΔG) represents the change in free energy relative to Alanine for incorporating the residue into a helix. A higher positive value indicates a lower propensity. Data is compiled from various host-guest studies. wikipedia.org

Influence of Proline Residues on Peptide Turns and Conformational Rigidity

Proline exerts a profound and unique influence on peptide structure due to its cyclic side chain, which incorporates the backbone amide nitrogen. This has several critical consequences:

Conformational Rigidity: The ring structure locks the backbone dihedral angle φ at approximately -60° to -75°, significantly restricting the peptide's conformational freedom. wikipedia.orgnih.gov This rigidity makes proline incompatible with the standard α-helical (φ ≈ -57°) or β-sheet (φ ≈ -139°) conformations.

Helix Disruption: When present in a helical sequence, proline cannot act as a hydrogen bond donor because its amide nitrogen lacks a proton. This, combined with the steric constraints of its ring, forces a distinct bend or "kink" of about 30° in the helix axis, effectively terminating the helix. wikipedia.orgnih.gov

β-Turn Promotion: The fixed φ angle and the steric properties of proline make it highly favored at the second position (i+1) of β-turns, which are compact structures that reverse the direction of the peptide chain. nih.govacs.org The two proline residues in this compound are highly likely to induce such turns.

Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations, with a relatively small energy difference between them. acs.orgethz.ch The interconversion is slow and can lead to multiple, slowly exchanging conformational states of the peptide in solution, a phenomenon that complicates structural analysis but is biologically significant. nih.govacs.org

In this compound, the two proline residues at positions 3 and 6 are the dominant structural determinants, enforcing turns and breaking the helical propensity of the alanine-rich segments. The resulting conformation is likely a flexible, multi-turn structure rather than a single, stable secondary structure element.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Alanine | Ala |

| Proline | Pro |

| Glycine | Gly |

| Valine | Val |

Glycine's Contribution to Backbone Flexibility and Compactness

The presence of a glycine residue at the fourth position in the this compound sequence introduces a point of significant conformational flexibility. researchgate.net Unlike all other proteinogenic amino acids, glycine's side chain is a single hydrogen atom. youtube.comyoutube.com This lack of a bulky side chain removes the steric constraints that typically limit the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. youtube.com Consequently, glycine can adopt a much wider range of φ and ψ angles, including regions of the Ramachandran plot that are sterically forbidden for other amino acids. youtube.comlibretexts.org

This inherent flexibility allows the peptide backbone to make sharp turns and form compact structures that would otherwise be energetically unfavorable. researchgate.net Glycine residues are frequently found in the turn and loop regions of proteins, where they play a crucial role in the initial stages of protein folding by facilitating chain compaction. nih.govacs.org Research indicates that loop formation is significantly faster around glycine residues compared to any other amino acid, an effect attributed to a lower activation energy for the conformational changes required. nih.govacs.org In the context of this compound, the glycine residue, situated between a proline and an alanine, likely acts as a "flexible hinge," enabling the peptide to fold into more compact globular conformations. While polymers of glycine can be conformationally flexible, this flexibility can also destabilize rigid secondary structures like alpha-helices. youtube.com

| Amino Acid | Key Structural Feature | Allowed Phi (φ) / Psi (ψ) Regions | Typical Conformational Role |

|---|---|---|---|

| Glycine (Gly) | Side Chain: -H | Broadly distributed, including regions inaccessible to other amino acids. | Promotes turns and loops; increases backbone flexibility. researchgate.netnih.gov |

| Alanine (Ala) | Side Chain: -CH₃ | Largely restricted to right-handed helical and extended beta-sheet regions. | Favors α-helical conformations. nih.gov |

Valine's Stereochemical and Hydrophobic Impact on Local Structure

The C-terminal valine residue exerts a significant influence on the local structure of this compound through both stereochemical and hydrophobic effects. nih.govbeilstein-journals.org Valine is characterized by its bulky, non-polar isopropyl side chain, which is branched at the β-carbon. wikipedia.org This branching imposes considerable steric hindrance, restricting the rotation around the Cα-Cβ bond (the χ1 torsion angle). expasy.org Consequently, the valine side chain preferentially adopts staggered conformations (rotamers) to minimize steric clashes with the peptide backbone. expasy.org The most favored χ1 conformations are typically gauche(+) and trans, while the gauche(-) conformation is generally unstable. expasy.org This restriction in side-chain movement, coupled with its bulk, also limits the allowable backbone φ and ψ angles, with valine showing a strong preference for residing in β-sheet structures over α-helical ones. nih.govpitt.edu

| Property | Description | Structural Implication |

|---|---|---|

| Side Chain | Isopropyl group (-CH(CH₃)₂) | Bulky and branched at Cβ, non-polar. wikipedia.org |

| Stereochemical Impact | Steric hindrance restricts χ1 torsion angle rotation, favoring specific rotamers. | Limits local backbone flexibility and favors β-sheet conformations. pitt.edu |

| Hydrophobic Impact | Side chain is excluded from water, driving it to the peptide's interior. | Contributes to the stability of the folded state by forming a hydrophobic core. nih.govyoutube.com |

Molecular Interactions and Recognition Principles of H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh

Peptide-Biomolecule Binding Studies

The interaction of peptides with biological macromolecules such as proteins and enzymes is a highly specific process dictated by the peptide's primary sequence and the resulting three-dimensional conformation. These interactions are fundamental to numerous biological processes, and understanding them is key to elucidating the potential biological roles of a peptide like H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH.

The binding of a peptide to a protein or enzyme is governed by principles of molecular recognition, where the peptide sequence fits into a specific binding pocket or active site on the larger biomolecule. This recognition is mediated by a combination of factors including shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic forces. uah.es The sequence of this compound, containing a mix of hydrophobic (Ala, Val, Pro) and flexible (Gly) residues, suggests it has the potential to engage in specific protein interactions.

Peptidase Recognition: Peptidases are enzymes that catalyze the cleavage of peptide bonds. Their specificity is often determined by the amino acid residues flanking the scissile bond. The presence of proline residues in the this compound sequence is particularly significant. The unique cyclic structure of proline imposes conformational rigidity on the peptide backbone. quora.com This restriction can make peptide bonds involving proline, particularly the X-Pro bond, resistant to cleavage by many common peptidases, such as trypsin and chymotrypsin. This inherent resistance can contribute to the peptide's stability in a biological environment.

Receptor Binding: Peptides can act as ligands, binding to cell surface or intracellular receptors to trigger signaling cascades. The specificity of this binding is determined by "recognition motifs" within the peptide sequence. While specific receptor targets for this compound are not documented, the principles of peptide-receptor interaction suggest that the distinct structural features conferred by its Ala-Pro and Pro-Gly motifs could serve as recognition sites. For instance, studies on the Body Protection Compound (BPC) 157, a peptide with a different sequence, have shown that it can enhance the expression of growth hormone receptors in tendon fibroblasts, illustrating how peptides can modulate cellular machinery through receptor interactions. nih.gov The ability of a peptide to present a well-defined three-dimensional shape is crucial for such high-affinity binding.

The nonapeptide sequence can be deconstructed into smaller, structurally significant motifs that are known to act as recognition elements in biological systems. nih.gov The repetition of Ala and Pro residues suggests a structured, rather than random-coil, conformation.

Ala-Pro Motif: The Alanine-Proline sequence is a potent structure-directing motif. Proline's rigid ring structure restricts rotation around the N-Cα bond, often inducing a kink or bend in the peptide backbone. quora.comnih.gov In the context of α-helices, a proline residue can disrupt the helical structure, creating a bend that is often functionally important in membrane proteins. nih.gov Proline-rich regions in proteins are frequently involved in protein-protein interactions, acting as ligands for specific domains such as SH3 and WW domains, which are crucial in cell signaling. quora.com The two Ala-Pro motifs in this compound likely impart significant structural constraints, pre-organizing the peptide for specific binding events.

Pro-Gly Motif: The Proline-Glycine sequence is one of the strongest inducers of β-turns. rsc.orgrsc.org A β-turn is a secondary structure element where the polypeptide chain reverses its direction abruptly. This is enabled by the conformational flexibility of glycine (B1666218), which lacks a side chain, and the fixed angle of proline. researchgate.net The Pro-Gly motif is pivotal in forming the β-hairpin structures of proteins and serves as a selective site for enzymatic modifications. rsc.orgrsc.org The presence of a Pro-Gly sequence in the center of the nonapeptide strongly suggests that it adopts a folded, turn-like conformation, which is a common feature for peptides that bind to protein surfaces.

Ala-Ala-Val Motif: This C-terminal sequence is composed of nonpolar, hydrophobic amino acids. khanacademy.org Alanine (B10760859) has a high propensity to form α-helices, though pairings of Ala with Val can have varied effects depending on the context. nih.govyoutube.comoup.com Valine, with its bulkier side chain, can destabilize α-helices due to steric hindrance but is important in forming the tightly packed hydrophobic cores of proteins and in mediating helix-helix packing within membranes. nih.govlibretexts.org The Ala-Ala-Val motif would therefore be expected to participate in hydrophobic interactions, serving as an anchor point for binding to a nonpolar pocket on a target protein or contributing to the hydrophobic core during self-assembly.

The following table summarizes the structural implications of these key motifs.

| Motif | Predominant Structural Influence | Potential Functional Role |

| Ala-Pro | Induces kinks/bends in the peptide backbone. nih.gov | Recognition site for protein domains (e.g., SH3); structural organization. quora.com |

| Pro-Gly | Strong promoter of β-turn structures. rsc.orgrsc.org | Facilitates chain reversal; enzymatic recognition site; key element in folded structures. researchgate.net |

| Ala-Ala-Val | Hydrophobic character; contributes to α-helical or β-sheet structures. khanacademy.orgnih.gov | Hydrophobic interactions; protein core packing; membrane anchoring. nih.gov |

Self-Assembly and Supramolecular Organization of Peptide Systems

Short peptides are known to be excellent building blocks for self-assembly into a variety of ordered supramolecular nanostructures, such as fibrils, nanotubes, and hydrogels. tandfonline.comnih.govnih.gov This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces, which collectively guide the peptides to organize into hierarchical structures. researchgate.net

The sequence of this compound possesses features conducive to self-assembly. The distinct hydrophobic (Ala-Ala-Val) and turn-inducing (Pro-Gly, Ala-Pro) segments can lead to an amphiphilic character in the folded peptide, which is a common driver for self-organization in aqueous environments.

The mechanism of peptide self-assembly often involves a conformational transition. For example, in the formation of amyloid fibrils associated with several diseases, peptides can transition from soluble, transiently helical states to insoluble, stable β-sheet structures. nih.gov The this compound peptide, with its combination of helix-promoting (Ala) and turn-inducing (Pro-Gly) residues, could potentially follow a similar pathway. The β-turns initiated by the Pro-Gly motif could facilitate the alignment of peptide backbones, promoting the formation of intermolecular hydrogen bonds characteristic of β-sheet structures. These extended β-sheets could then stack to form higher-order assemblies like nanofibers or ribbons, a hallmark of peptide-based supramolecular materials. tandfonline.com

Computational Biophysical Investigations of H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh Dynamics and Interactions

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Transitions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the intrinsic conformational preferences and dynamic behavior of peptides in various environments. nih.govacs.org For a peptide such as H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH, MD simulations can map its conformational energy landscape, revealing the stable and transient structures it can adopt.

Research Findings:

Studies on model peptides provide significant insight into the expected behavior of this sequence. Simulations of alanine-rich peptides show a strong intrinsic propensity for conformations in the β-sheet and polyproline II (PPII) regions of the Ramachandran plot, with a smaller but significant population in the α-helical region. nih.govnih.gov The presence of multiple alanine (B10760859) residues in the target peptide suggests that these extended conformations are likely to be prevalent.

The Glycine (B1666218) residue, with only a hydrogen atom as its side chain, possesses the greatest conformational flexibility of all amino acids. pitt.edulibretexts.org This allows it to access regions of the Ramachandran plot that are sterically forbidden to other residues, facilitating sharp turns and loops. nih.gov In the context of the Pro-Gly motif, this flexibility is often harnessed to form β-hairpin turns, a common structural element in proteins. nih.gov MD simulations in aqueous environments have shown that the propensity to form these β-hairpin loops is an intrinsic property of the Pro-Gly sequence. nih.gov

The conformational ensemble of this compound is therefore a dynamic interplay between the extended structures favored by the alanine blocks, the rigid turns introduced by proline, and the high flexibility of the glycine linker. Transitions between different conformational states would likely hinge on the rotations around the Ala and Gly residues, while the proline residues act as structural pivots.

| Amino Acid | Common Conformational Region | Approximate φ (phi) Angle Range | Approximate ψ (psi) Angle Range | Structural Role |

|---|---|---|---|---|

| Alanine (Ala) | α-helix / β-sheet | -150° to -50° | -70° to -40° (α) / +100° to +170° (β) | Forms stable secondary structures. nih.gov |

| Proline (Pro) | Polyproline II (PPII) / Turn | -85° to -60° | -55° to -25° / +140° to +170° | Induces kinks and turns; restricts flexibility. pitt.edunih.gov |

| Glycine (Gly) | Various (α, β, turns) | Highly variable | Highly variable | Provides high flexibility; facilitates sharp turns. pitt.edunih.gov |

Quantum Mechanical (QM) Calculations for Electronic Properties and Intermolecular Forces

While MD simulations excel at sampling conformational space, quantum mechanical (QM) calculations provide a more fundamental understanding of a molecule's electronic structure, which governs its reactivity and intermolecular interactions. cas.cz Due to their computational cost, QM methods are often applied to smaller fragments of a larger molecule, such as dipeptides or tripeptides, to derive accurate energetic and electronic parameters. cas.cznih.gov

Research Findings:

Ab initio QM methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as Density Functional Theory (DFT), can be used to calculate the ground state energy of peptide conformations with high precision. nih.govarxiv.org These calculations are crucial for parameterizing the empirical force fields used in MD simulations, ensuring they accurately represent the underlying physics. nih.gov For instance, QM calculations on dipeptide models are used to determine the relative energies of different rotamers (side-chain conformations) and backbone conformations, which can differ significantly from energies derived from classical force fields or statistical database potentials alone. nih.gov

QM calculations are also essential for characterizing non-covalent intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are critical for peptide folding and ligand binding. By analyzing the electron density distribution, one can calculate molecular properties like dipole moments and polarizability. escholarship.org These properties are key to understanding how the peptide will interact with its environment, including water molecules and potential binding partners. Polarizable force fields, which are parameterized using QM data, offer a more accurate representation of these many-body interactions compared to standard fixed-charge models. escholarship.org

For this compound, QM calculations on fragments like Ala-Ala, Ala-Pro, and Pro-Gly would reveal the intrinsic stability of different local conformations and the nature of intramolecular hydrogen bonds. This information provides a quantum-level justification for the conformational preferences observed in MD simulations.

| QM Method | Primary Application | Key Outputs | Relevance to Peptide |

|---|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimization and energy calculation. nih.gov | Molecular orbitals, ground state energy. | Provides a baseline for more accurate energy calculations of peptide fragments. |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies. nih.gov | Electron density, conformational energies, reaction pathways. | Accurately computes relative energies of different backbone and side-chain conformations. |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations including electron correlation. nih.gov | Precise interaction energies (e.g., hydrogen bonds). | Refines the energetic landscape and strength of intramolecular forces. |

Molecular Docking and Binding Free Energy Calculations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), forming a stable complex. libretexts.org This method is instrumental in identifying potential biological targets for a peptide and elucidating its mechanism of action at a molecular level.

Research Findings:

A hypothetical docking study of this compound with a receptor would involve:

Receptor Preparation: Defining the binding site or pocket on the target protein.

Ligand Conformation Generation: Generating a set of low-energy conformations of the peptide, often informed by MD simulations.

Docking Simulation: Systematically placing the peptide conformations into the receptor's binding site and scoring their fit using a scoring function that approximates binding affinity.

The results would yield a series of potential binding poses, ranked by their predicted stability. Key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the peptide's residues and the receptor's amino acids, would be identified. For example, docking simulations of various peptides with acetylcholinesterase have identified specific hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net

Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA, free energy perturbation) can be employed to obtain a more quantitative estimate of the binding affinity. These calculations compare the free energy of the bound complex with the free energies of the solvated ligand and receptor, providing a ΔG of binding. nih.gov

Structure-Activity Relationship (SAR) Modeling via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR modeling uses computational methods to build predictive models that can guide the design of new molecules with enhanced or modified functions. libretexts.orgcas.czresearchgate.netresearchgate.net

Research Findings:

For peptides, SAR studies often involve systematically modifying the amino acid sequence and observing the effect on activity. plos.org For example, in the study of antimicrobial Pept-ins, replacing the central proline residue with alanine or other flexible linkers was found to have minimal effect on the minimum inhibitory concentration (MIC), suggesting that conformational rigidity at that specific position was not a critical determinant of activity. plos.org Conversely, introducing β-turn-promoting linkers improved the peptide's potency. plos.org

In silico approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can formalize these observations. A QSAR model is a mathematical equation that relates quantitative descriptors of a molecule's structure to its activity. These descriptors can encode information about the peptide's physicochemical properties, such as hydrophobicity, size, charge, and electronic properties derived from QM calculations. mdpi.com

For this compound, an in silico SAR study could involve generating a virtual library of analogs by substituting each residue with other amino acids. Descriptors for each analog would be calculated, and a statistical model (e.g., multiple linear regression, machine learning) would be trained on experimental data (if available) to predict the activity of new, untested sequences. This approach accelerates the discovery of peptides with optimized properties by prioritizing the most promising candidates for synthesis and experimental testing.

| Approach | Description | Example Application |

|---|---|---|

| Alanine Scanning | Systematically replacing each residue in the peptide with Alanine to identify key residues for activity. | Determining which residues are critical for receptor binding by observing loss of function upon mutation to Ala. |

| 3D-QSAR | Relates the 3D properties of a molecule (e.g., steric and electrostatic fields) to its biological activity. | Building a predictive model to guide modifications that improve the peptide's fit and interaction with a receptor's binding pocket. mdpi.com |

| Virtual Screening | Using computational methods like docking to screen large libraries of peptide analogs against a target receptor. | Identifying novel peptide sequences with high predicted binding affinity for a specific therapeutic target. |

Enzymatic Degradation and Metabolic Processing of H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh

Substrate Specificity of Peptidases and Proteases Acting on H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH

The unique primary structure of H-Ala-Ala-Pro-Gly-A-Pro-Ala-Ala-Val-OH, particularly its N-terminal sequence and internal proline residues, makes it a potential substrate for several classes of peptidases.

Dipeptidyl peptidases are a class of exopeptidases that cleave dipeptides from the N-terminus of their substrates. The presence of a proline residue at the P1 position (the second amino acid from the N-terminus) makes this compound a likely target for post-proline cleaving dipeptidyl peptidases.

Dipeptidyl Peptidase II (DPP-II) , also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), exhibits a strong preference for cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of oligopeptides, particularly at an acidic pH. nih.govnih.gov For synthetic substrates, DPP-II demonstrates high efficiency towards those containing proline at the P1 position. nih.govnih.gov The N-terminal Ala-Ala-Pro sequence of the nonapeptide presents a potential cleavage site for DPP-II, which would release the dipeptide H-Ala-Ala-OH. Studies on chromogenic substrates have shown that Ala-Pro-pNA is a sensitive substrate for human DPP-II, with a high catalytic efficiency (kcat/Km). nih.govnih.govdntb.gov.uaresearchgate.net

Xaa-Pro dipeptidases , also known as prolidases, are highly specific for the hydrolysis of dipeptides with a C-terminal proline residue (Xaa-Pro). researchgate.netmdpi.comwikipedia.org While the entire nonapeptide would not be a direct substrate for initial cleavage by Xaa-Pro dipeptidases, these enzymes would be crucial in the further degradation of dipeptide fragments, such as Ala-Pro, that could be released by the action of endopeptidases. Kinetic studies on bacterial Xaa-Pro dipeptidase with Ala-Pro as a substrate have determined its kinetic parameters, highlighting its capacity to efficiently hydrolyze this dipeptide bond. researchgate.net

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Human Dipeptidyl Peptidase II (DPP-II) | Ala-Pro-pNA | - | - | 2.6 x 10⁶ | nih.govnih.govdntb.gov.ua |

| E. coli Xaa-Pro dipeptidase (PepQ) | Ala-Pro | 8.8 | 926.5 | 1.05 x 10⁵ | researchgate.net |

| Aspergillus phoenicis Xaa-Pro dipeptidase (ApXPD) | Ala-Pro | - | - | - | mdpi.com |

Beyond the N-terminal processing by dipeptidyl peptidases, the internal peptide bonds of this compound are susceptible to cleavage by both endo- and exopeptidases.

Prolyl endopeptidases (PEPs) , also known as prolyl oligopeptidases, are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govnih.gov This makes the Pro-Gly and Pro-Ala linkages within the nonapeptide primary targets for this class of enzymes. PEPs are typically active on smaller peptides and have been shown to be involved in the degradation of various peptide hormones and neuropeptides. nih.gov The cleavage of this compound by a prolyl endopeptidase would result in the generation of smaller peptide fragments. For instance, cleavage after the first proline would yield H-Ala-Ala-Pro-OH and H-Gly-Ala-Pro-Ala-Ala-Val-OH. Subsequent cleavage of the larger fragment after the second proline would produce H-Gly-Ala-Pro-OH and H-Ala-Ala-Val-OH. Prolyl endopeptidases have an absolute requirement for a trans peptide bond immediately preceding the proline residue for cleavage to occur. acs.org

Other Endopeptidases and Exopeptidases: While the proline residues are key determinants of cleavage by specialized peptidases, other peptide bonds within the nonapeptide could be hydrolyzed by less specific proteases. However, the high proline content can confer significant resistance to degradation by common proteases like trypsin and chymotrypsin, which have specificities for basic and aromatic residues, respectively, that are absent in this peptide. The C-terminal valine could be a target for carboxypeptidases, which remove single amino acids from the C-terminus.

Kinetics of Enzymatic Hydrolysis and Product Identification

While the substrate specificities of relevant peptidases provide a framework for predicting the degradation of this compound, detailed kinetic studies on the entire nonapeptide are limited in the available scientific literature. The kinetic parameters of enzymatic hydrolysis, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for understanding the efficiency and rate of degradation.

Based on studies with smaller, analogous substrates, it can be inferred that the initial cleavage by enzymes like DPP-II would be a rate-limiting step, followed by more rapid degradation of the resulting smaller fragments by other peptidases.

Identification of Hydrolysis Products: The precise identification of the peptide fragments generated upon enzymatic degradation is essential for a complete understanding of its metabolic processing. Techniques such as mass spectrometry are invaluable for this purpose. nih.gov Based on the known cleavage patterns of the peptidases discussed, a hypothetical degradation pathway can be proposed:

Initial Cleavage by DPP-II:

this compound → H-Ala-Ala-OH + H-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH

Action of Prolyl Endopeptidase on the remaining heptapeptide:

H-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH → H-Pro-Gly-Ala-Pro-OH + H-Ala-Ala-Val-OH

Further degradation by other peptidases:

The resulting smaller fragments, such as H-Ala-Ala-Val-OH, could be further broken down by general aminopeptidases and carboxypeptidases into their constituent amino acids. The dipeptide H-Ala-Pro-OH would be a substrate for Xaa-Pro dipeptidase.

| Enzyme | Predicted Cleavage Site (↓) | Resulting Fragments |

|---|---|---|

| Dipeptidyl Peptidase II (DPP-II) | H-Ala-Ala↓Pro-Gly-Ala-Pro-Ala-Ala-Val-OH | H-Ala-Ala-OH and H-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH |

| Prolyl Endopeptidase (PEP) | H-Ala-Ala-Pro↓Gly-Ala-Pro-Ala-Ala-Val-OH | H-Ala-Ala-Pro-OH and H-Gly-Ala-Pro-Ala-Ala-Val-OH |

| Prolyl Endopeptidase (PEP) | H-Ala-Ala-Pro-Gly-Ala-Pro↓Ala-Ala-Val-OH | H-Ala-Ala-Pro-Gly-Ala-Pro-OH and H-Ala-Ala-Val-OH |

| Carboxypeptidase | H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala↓Val-OH | H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-OH and H-Val-OH |

Factors Influencing Peptide Stability Against Proteolytic Degradation

Sequence Context: The primary sequence of this compound is a major determinant of its proteolytic stability. The high proline content is particularly significant. Proline's unique cyclic structure restricts the conformational freedom of the peptide backbone, making it a poor substrate for many common proteases. mdpi.com Peptides rich in proline are often more resistant to degradation. researchgate.net The absence of easily cleavable residues (e.g., basic or aromatic amino acids) further contributes to its stability.

Conformational State: The three-dimensional structure of a peptide can significantly impact its accessibility to the active sites of proteases. nih.gov Proline residues are known to induce turns and kinks in peptide chains, which can lead to more compact and folded structures that may shield potential cleavage sites. nih.gov The conformational flexibility of the peptide, which can be influenced by the solvent environment, will also play a role in its susceptibility to enzymatic attack. nih.gov Strategies to stabilize peptides against proteolysis often involve modifications that restrict their conformational freedom, such as cyclization or the introduction of unnatural amino acids. rsc.orgnih.govscispace.com The native conformation of this compound and how it changes in different physiological environments would be a key factor in determining its rate of degradation.

Biological Activities and Mechanistic Elucidation of H Ala Ala Pro Gly Ala Pro Ala Ala Val Oh

Investigation of Biochemical Roles as a Model Peptide System

Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biochemical processes. nih.gov Given its composition of common, non-polar, and special-structure amino acids, H-Ala-Ala-Pro-Gly-Ala-Pro-Ala-Ala-Val-OH could serve as a model peptide for various biophysical and biochemical studies. Its sequence, rich in alanine (B10760859) and proline, suggests potential for unique structural characteristics.

Table 1: Constituent Amino Acids and Their General Properties

| Amino Acid | Abbreviation | General Property | Potential Contribution to Peptide Structure |

| Alanine | Ala, A | Nonpolar, hydrophobic | Contributes to hydrophobic core of proteins. khanacademy.org |

| Proline | Pro, P | Unique cyclic structure | Induces kinks or turns in peptide chains, restricting flexibility. khanacademy.orgnih.gov |

| Glycine (B1666218) | Gly, G | Simplest amino acid, flexible | Provides flexibility to protein structures. khanacademy.org |

| Valine | Val, V | Nonpolar, hydrophobic | Contributes to the hydrophobic core of proteins. khanacademy.org |

The repetitive Ala-Pro motif suggests that this peptide could be explored as a model for studying protein folding, particularly the formation of specific secondary structures like polyproline helices or beta-turns. The presence of multiple proline residues would significantly influence its conformational flexibility, making it a candidate for investigating the structural impact of this unique amino acid. nih.gov

Exploration of Enzyme Substrate or Inhibitory Activities

The potential for this compound to act as an enzyme substrate or inhibitor is an area ripe for investigation. The presence of multiple proline residues makes it a potential target for proline-specific peptidases. nih.gov These enzymes play crucial roles in the regulation of various physiological processes by cleaving peptide bonds involving proline.

Research could explore whether this nonapeptide can be cleaved by enzymes such as prolyl endopeptidase or dipeptidyl peptidase IV. nih.gov Conversely, it could be tested for inhibitory activity against these or other proteases. Modifications to the peptide sequence, such as the phosphorylation of adjacent residues (not present in this specific peptide), have been shown to influence the interaction with proline-specific peptidases. nih.gov

Table 2: Potential Enzyme Interactions

| Enzyme Class | Potential Interaction | Rationale |

| Prolyl Peptidases | Substrate or Inhibitor | The peptide contains multiple proline residues, which are the recognition sites for these enzymes. nih.gov |

| Other Proteases | Substrate or Inhibitor | Depending on the enzyme's specificity, the various peptide bonds could be susceptible to cleavage. |

Elucidation of Involvement in Cellular Signaling Pathways

Many peptides act as signaling molecules, binding to cell surface receptors and initiating intracellular signaling cascades. The mechanism by which a peptide like this compound could be involved in cellular signaling would likely begin with its interaction with a specific receptor. The amino acid sequence would determine the binding specificity and affinity.

Given the lack of a known receptor for this peptide, its role in signaling is purely speculative. Future research could involve screening this peptide against a panel of known receptors to identify any potential interactions. If a binding partner is identified, subsequent studies could elucidate the downstream signaling pathways that are activated or inhibited.

Structure-Function Relationships and Bioactivity Studies

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The sequence of this compound, with its repeating Ala-Pro units and the presence of glycine, suggests a structure that may not be a simple alpha-helix or beta-sheet. The proline residues would likely introduce bends or turns, leading to a more compact, possibly globular, conformation. nih.gov

Understanding the structure-function relationship would require:

Structural determination: Techniques such as NMR spectroscopy or X-ray crystallography could be used to determine the three-dimensional structure of the peptide in solution or in a crystalline state.

Bioactivity screening: The peptide would need to be tested in a wide range of biological assays to identify any potential activities.

Analogue synthesis: By systematically substituting each amino acid, researchers could determine which residues are critical for any observed activity and for maintaining the peptide's structure. This would provide insights into the specific roles of the alanine, proline, glycine, and valine residues in the peptide's function.

Without experimental data, any discussion of the structure-function relationship remains theoretical. However, the unique sequence provides a compelling case for further investigation into its structural and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.